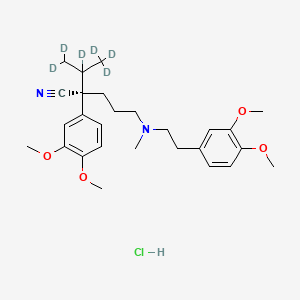

(S)-(-)-Verapamil-d6 Hydrochloride

Description

Significance of Deuterated Analogs in Contemporary Pharmaceutical Sciences

Deuterium (B1214612), a stable, non-radioactive isotope of hydrogen, possesses a neutron in its nucleus in addition to the single proton found in protium, the most common hydrogen isotope. wikipedia.orgyoutube.com This seemingly subtle difference of effectively doubling the mass of the hydrogen atom can have profound effects on the chemical and biological properties of a molecule. wikipedia.org The carbon-deuterium (C-D) bond is stronger and more stable than the carbon-hydrogen (C-H) bond. nih.govyoutube.com This increased bond strength is the foundation of the "kinetic isotope effect," where the replacement of hydrogen with deuterium at specific positions in a drug molecule can significantly slow down metabolic reactions that involve the cleavage of that bond. youtube.combioscientia.de

In drug metabolism, many compounds are broken down by enzymes, particularly the cytochrome P450 (CYP450) family, through oxidative processes that often involve the breaking of C-H bonds. nih.govcdnsciencepub.com By strategically replacing hydrogen with deuterium at these metabolic "hot spots," the rate of metabolism can be reduced. nih.govnih.gov This can lead to several potential advantages in drug development:

Improved Pharmacokinetic Profiles: A slower rate of metabolism can lead to a longer drug half-life, meaning the drug remains in the body for a more extended period. wikipedia.orgnih.gov This could potentially allow for less frequent dosing, improving patient convenience and adherence.

Altered Metabolic Pathways: Deuteration can sometimes redirect the metabolic pathway of a drug, potentially reducing the formation of toxic metabolites and thereby improving the drug's safety profile. nih.govresearchgate.net

Enhanced Efficacy: By maintaining therapeutic concentrations for longer, deuterated drugs may exhibit enhanced efficacy. nih.gov

The approval of deutetrabenazine by the U.S. Food and Drug Administration (FDA) in 2017 marked a significant milestone, validating the therapeutic potential of deuterated compounds. nih.govnih.gov This has spurred further research and development in this area, with numerous other deuterated drug candidates currently under investigation. wikipedia.orgnih.gov

Overview of Verapamil (B1683045) and its Stereoisomers in Academic Research

Verapamil is a well-known calcium channel blocker that has been in clinical use for decades for the treatment of various cardiovascular conditions, including hypertension, angina, and arrhythmias. drugbank.comnih.gov It functions by blocking L-type calcium channels, leading to vasodilation and a reduction in heart rate and contractility. rndsystems.com

A crucial aspect of Verapamil's pharmacology is its stereochemistry. Verapamil is administered as a racemic mixture, meaning it contains equal amounts of two enantiomers (mirror-image isomers): (S)-(-)-Verapamil and (R)-(+)-Verapamil. drugbank.com These enantiomers, while chemically similar, exhibit distinct pharmacological properties. The (S)-enantiomer is significantly more potent in its calcium channel blocking activity, estimated to be about 20 times more potent than the (R)-enantiomer. nih.govresearchgate.net However, the (S)-enantiomer is also metabolized more rapidly by the liver. drugbank.com

Beyond their primary cardiovascular effects, the stereoisomers of Verapamil have been a subject of extensive academic research. Studies have explored their differential effects on various cellular processes. For instance, both enantiomers have been shown to be equally effective at inhibiting P-glycoprotein, a protein involved in multidrug resistance in cancer cells, despite their differing potencies as calcium channel blockers. nih.gov Research has also indicated that Verapamil stereoisomers can induce antiproliferative effects in vascular smooth muscle cells through mechanisms independent of their calcium channel blocking activity, such as the induction of autophagy. nih.gov

Rationale for Investigating (S)-(-)-Verapamil-d6 Hydrochloride in Advanced Studies

The investigation of this compound is driven by a convergence of the principles of deuteration and the established pharmacology of Verapamil's stereoisomers. Given that the (S)-enantiomer is the more pharmacologically active form but is also more susceptible to rapid metabolism, deuterating this specific isomer presents a compelling scientific strategy.

The primary rationale for studying this compound is to explore whether the introduction of deuterium at specific sites can slow down its metabolism. In research settings, deuterium-labeled compounds like Verapamil-d6 are used as internal standards in pharmacokinetic studies to accurately quantify the concentration of the non-deuterated drug in biological samples. nih.gov By comparing the pharmacokinetic profiles of deuterated and non-deuterated versions of a drug, researchers can gain valuable insights into its metabolism and the potential impact of deuteration.

Furthermore, by creating a more metabolically stable version of the highly potent (S)-enantiomer, researchers can investigate its pharmacological effects with greater precision. A reduced rate of metabolism could lead to more sustained and predictable plasma concentrations of the active isomer, facilitating a clearer understanding of its dose-response relationships and mechanisms of action in various experimental models. This is particularly relevant for exploring the non-calcium channel blocking effects of Verapamil, where sustained exposure to the active enantiomer might be necessary to elicit a measurable response.

In essence, this compound serves as a valuable research tool to dissect the intricate relationship between stereochemistry, metabolism, and pharmacological activity. The findings from such studies can contribute to a deeper understanding of drug disposition and could potentially inform the design of future therapeutic agents with improved pharmacokinetic and pharmacodynamic properties.

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2S)-2-(3,4-dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]-2-(1,1,1,2,3,3-hexadeuteriopropan-2-yl)pentanenitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H38N2O4.ClH/c1-20(2)27(19-28,22-10-12-24(31-5)26(18-22)33-7)14-8-15-29(3)16-13-21-9-11-23(30-4)25(17-21)32-6;/h9-12,17-18,20H,8,13-16H2,1-7H3;1H/t27-;/m0./s1/i1D2,2D3,20D;/t20?,27-; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOQPXTMNIUCOSY-RRYGOWCOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CCCN(C)CCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])C([2H])([C@](CCCN(C)CCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC)C([2H])([2H])[2H].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H39ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

497.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Isotopic Labeling Strategies for S Verapamil D6 Hydrochloride

Stereoselective Synthesis of Verapamil (B1683045) Enantiomers and Precursors

The synthesis of enantiomerically pure (S)-(-)-Verapamil is a key challenge due to the presence of a quaternary chiral center. Several strategies have been developed to achieve high stereoselectivity.

One effective and scalable method involves the classical resolution of a key intermediate, 4-cyano-4-(3,4-dimethoxyphenyl)-5-methyl hexanoic acid, often referred to as verapamilic acid. google.com This resolution can be efficiently achieved using a chiral resolving agent such as (S)-(-)-α-methylbenzylamine. The diastereomeric salts formed can be separated by fractional crystallization. Once the desired (S)-enantiomer of the verapamilic acid is isolated, the stereochemical integrity at the quaternary carbon is maintained through the subsequent synthetic steps to yield (S)-(-)-Verapamil. google.com This route is advantageous as it allows for the production of either the (R)- or (S)-enantiomer in good yield from readily available starting materials. google.com

Other advanced stereoselective approaches include:

Asymmetric Catalysis : A concise, three-step synthesis of (S)-Verapamil has been reported utilizing an enantioselective rhodium-catalyzed allylic alkylation reaction. medchemexpress.comrsc.org This key step constructs the quaternary stereocenter with high enantioselectivity. medchemexpress.com

Enantioselective Heck Arylation : The synthesis of (R)-Verapamil has been achieved via an enantioselective Heck arylation of an acyclic trisubstituted olefin with an aryldiazonium salt, demonstrating a modern approach to creating the chiral quaternary center. nih.govnih.gov A similar strategy could be adapted for the (S)-enantiomer.

Stereospecific Synthesis : Routes starting from chiral precursors, such as (S)-1,2-propanediol, have been developed, although they may involve a greater number of steps. google.com

Deuteration Techniques and Strategies for Verapamil Derivatives

The "-d6" designation in (S)-(-)-Verapamil-d6 indicates that six hydrogen atoms in the molecule have been replaced by deuterium (B1214612). The synthesis of this specific isotopologue requires regioselective deuteration methods to place the deuterium atoms at the desired positions.

Regioselective Deuteration Approaches

A documented synthesis of (-)-Verapamil-d6 reveals a specific labeling pattern where three deuterium atoms are located on one of the 3,4-dimethoxyphenyl rings, and the other three are on the second aromatic ring. iaea.org This is achieved by preparing two key deuterated synthons:

Ring-Trideuterated 3,4-Dimethoxyphenylacetic Acid : This precursor provides one of the aromatic rings with its d3-label. The synthesis of such a labeled building block can be achieved through various methods. One common approach is acid-catalyzed hydrogen-deuterium (H-D) exchange on the aromatic ring of the commercially available 3,4-dimethoxyphenylacetic acid. nih.govnih.govnih.gov Using a strong deuterated acid like D2SO4 in a deuterated solvent such as D2O or CD3OD can facilitate the exchange of the aromatic protons. nih.gov The electron-donating nature of the two methoxy (B1213986) groups directs this electrophilic substitution primarily to the ortho and para positions relative to them (positions 2, 5, and 6), achieving the desired trideuteration.

Deuterated N-methyl-3,4-dimethoxyphenethylamine : This second key intermediate provides the other d3-labeled aromatic ring and the N-methyl group. The synthesis can start from a trideuterated 3,4-dimethoxyphenethylamine, prepared similarly via H-D exchange. Subsequent N-methylation would yield the desired intermediate. iaea.org Alternatively, if the deuteration is desired on the N-methyl group (to create a d3-analog), one could use a deuterated methylating agent like iodomethane-d3 (B117434) (CD3I) or dimethyl-d6 sulfate (B86663) on the corresponding secondary amine.

The final assembly of (S)-(-)-Verapamil-d6 involves coupling these two deuterated fragments while maintaining the stereochemistry established in the non-deuterated stereoselective synthesis.

Isotopic Purity and Stability Considerations in Synthesis

Achieving high isotopic purity is paramount for the intended applications of deuterated standards. The primary considerations include:

Purity of Deuterated Reagents : The synthesis must start with reagents of high isotopic enrichment (e.g., D2O with >99.8% D). rsc.org The isotopic purity of the final product is directly dependent on the purity of the deuterium source and labeled intermediates.

Minimizing H/D Exchange : Throughout the synthesis, reaction conditions must be carefully chosen to prevent unwanted back-exchange of deuterium for hydrogen. This means avoiding protic solvents (H2O, MeOH) or acidic/basic conditions that could facilitate exchange, unless it is a desired deuteration step. nih.gov

Reaction Selectivity : The chosen synthetic route should be highly selective to avoid the formation of partially labeled or scrambled isotopologues.

The stability of the resulting (S)-(-)-Verapamil-d6 Hydrochloride is a critical factor. The carbon-deuterium (C-D) bond is inherently stronger and more stable than the carbon-hydrogen (C-H) bond, which is the basis for the kinetic isotope effect. nih.gov This increased stability means the deuterium labels are generally not labile under typical storage and physiological conditions. Verapamil hydrochloride itself has been shown to be stable in various intravenous solutions for extended periods and thermally stable up to 180°C. nih.govnih.gov The deuterated analog is expected to exhibit at least comparable, if not slightly enhanced, stability due to the stronger C-D bonds.

Characterization and Purity Assessment of Deuterated Verapamil Analogs

A combination of analytical techniques is essential to confirm the identity, purity, and isotopic enrichment of the final this compound.

| Analytical Technique | Purpose | Key Findings/Parameters Assessed |

| High-Resolution Mass Spectrometry (HRMS) | To confirm molecular weight and isotopic distribution. | - Accurate mass measurement of the molecular ion [M+H]+ to confirm the elemental composition. - Analysis of the isotopic cluster to determine the percentage of d6, d5, d4, etc., isotopologues, thereby establishing isotopic purity. rsc.orgprepchem.com |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm the chemical structure and locate the deuterium labels. | - ¹H NMR : Disappearance or significant reduction of signals corresponding to the positions where deuterium has been incorporated. - ²H NMR : Direct detection of the deuterium signals, confirming their specific locations on the aromatic rings. rsc.orgnih.gov - ¹³C NMR : Can show splitting patterns or shifts for carbons attached to deuterium. |

| Chiral High-Performance Liquid Chromatography (HPLC) | To determine enantiomeric purity. | - Separation of the (S)-(-) and (R)-(+) enantiomers to ensure that the product is enantiomerically pure. soton.ac.uk |

| Standard HPLC | To determine chemical purity. | - Quantification of any non-deuterated Verapamil or other chemical impurities. researchgate.net |

This multi-faceted approach ensures that the synthesized standard is structurally correct, chemically and enantiomerically pure, and has the specified level of deuterium incorporation.

Synthesis of Related Deuterated Verapamil Metabolite Standards for Research

Verapamil undergoes extensive metabolism, primarily through N-dealkylation, N-demethylation, and O-demethylation, producing metabolites such as Norverapamil (B1221204), D-617, and D-620. nih.govresearchgate.netcore.ac.uk For quantitative metabolic studies, deuterated standards of these metabolites are highly valuable.

The synthesis of these deuterated standards can be approached in two primary ways:

Metabolic Generation : Incubating the synthesized (S)-(-)-Verapamil-d6 with liver microsomes or specific recombinant cytochrome P450 enzymes can produce the corresponding d6-metabolites. nih.gov These can then be isolated and purified, though this often yields small quantities.

Chemical Synthesis : A more direct and scalable approach is to adapt the synthetic chemistry.

Deuterated Norverapamil : (S)-(-)-Norverapamil-d6 can be synthesized by performing the final N-alkylation step of the Verapamil synthesis with a non-methylated amine precursor. Alternatively, starting with (S)-(-)-Verapamil-d6 and performing a selective N-demethylation can yield the desired product. A [2H3]norverapamil has been synthesized for use as an internal standard. medchemexpress.com

Deuterated O-Demethylated Metabolites : To create standards like D-617-d5 (O-demethylation on one ring), one could start with a precursor that has one O-methyl group replaced with a protecting group (e.g., benzyl). The synthesis would proceed with the deuterated fragments, and a final deprotection step would reveal the free hydroxyl group. The position of the deuterium labels would need to be considered in relation to the demethylation site.

The synthesis of these deuterated metabolite standards requires careful planning of the synthetic route to incorporate the deuterium labels in stable positions while allowing for the specific functional group manipulations needed to mirror the metabolic transformations.

Advanced Bioanalytical and Chromatographic Applications of S Verapamil D6 Hydrochloride

Development and Validation of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods for Verapamil (B1683045) and Metabolites

The development and validation of robust LC-MS/MS methods are essential for the accurate determination of verapamil and its metabolites in biological samples. These methods are critical for pharmacokinetic studies, therapeutic drug monitoring, and toxicological analyses. nih.govnih.govnih.govnih.govunal.edu.co

Optimization of Sample Preparation and Extraction Protocols Utilizing Deuterated Internal Standards

Effective sample preparation is a critical step in bioanalysis, aiming to remove interfering substances from the biological matrix and concentrate the analytes of interest. The use of deuterated internal standards like (S)-(-)-Verapamil-d6 Hydrochloride is integral to this process, as they mimic the chemical behavior of the analyte during extraction, compensating for any analyte loss. nih.gov

Common extraction techniques for verapamil and its metabolites from biological fluids such as plasma and serum include:

Liquid-Liquid Extraction (LLE): This technique involves the partitioning of the analytes between the aqueous biological sample and an immiscible organic solvent. nih.govnih.govresearchgate.net For verapamil, LLE is often performed under alkaline conditions to ensure the drug is in its non-ionized, more organic-soluble form. nih.gov A mixture of tert-butyl methyl ether and ethyl acetate (B1210297) (1:1, v:v) has been successfully used for the simultaneous extraction of doxazosin (B1670899) and verapamil from human serum. nih.gov

Solid-Phase Extraction (SPE): SPE utilizes a solid sorbent packed in a cartridge to selectively retain the analytes from the sample matrix. nih.govresearchgate.net The choice of sorbent is crucial for achieving high recovery. For verapamil analysis, mixed-mode cartridges, such as those with hydrophilic-lipophilic balance (HLB) properties, have demonstrated high extraction recoveries, ranging from 94.70% to 103.71%. researchgate.netcore.ac.uk Other SPE cartridges, including end-capped CN- and C2, have also been used for the automated extraction of verapamil and its metabolites. nih.gov

The extraction efficiency of these methods is often validated to ensure reliability. For instance, a method using isotope-labeled analogues as internal standards reported mean recovery efficiencies of 100.83% for R-verapamil and 107.49% for S-verapamil. medrxiv.org

Chromatographic Separation Techniques for Chiral and Achiral Verapamil Species

Verapamil is a chiral compound, existing as two enantiomers, (R)-(+)- and (S)-(-)-verapamil, which exhibit different pharmacological activities. Therefore, both chiral and achiral chromatographic separations are important in verapamil research.

Achiral Chromatography: For routine quantification of total verapamil or in combination with other drugs, reversed-phase high-performance liquid chromatography (RP-HPLC) is commonly employed. C18 columns are frequently used stationary phases. nih.govcore.ac.ukmdpi.compensoft.net Mobile phases typically consist of a mixture of an organic solvent like acetonitrile (B52724) and an aqueous buffer. nih.govcore.ac.ukmdpi.com Gradient elution can be used to separate multiple analytes with different polarities within a reasonable timeframe. nih.govpensoft.net

Chiral Chromatography: To separate the enantiomers of verapamil and its metabolites, chiral stationary phases (CSPs) are necessary. nih.govscielo.brmdpi.com Several types of chiral columns have been successfully used:

Cellulose-based CSPs: Columns like Chiralcel OD-RH are effective for separating the enantiomers of verapamil and norverapamil (B1221204). nih.govresearchgate.netoup.com

AGP-based CSPs: An alpha1-acid glycoprotein (B1211001) (AGP) column has been shown to provide successful chiral separations of verapamil and its seven metabolites. nih.gov

Cyclofructan-based CSPs: A core-shell isopropyl carbamate (B1207046) cyclofructan 6 column has been utilized for the rapid enantiomeric separation of verapamil. mdpi.com

The choice of mobile phase is also critical for achieving optimal chiral separation. For example, a mobile phase of acetonitrile/methanol/trifluoroacetic acid/triethylamine has been used with a cyclofructan-based column. mdpi.com The resolution between the R and S enantiomers of verapamil has been reported to be 2.19, and for the enantiomers of norverapamil, it is 1.62, indicating a good separation. medrxiv.org

Mass Spectrometric Detection and Quantification Parameters for Deuterated Analogs

Mass spectrometry, particularly tandem mass spectrometry (MS/MS), is the preferred detection method for the quantification of verapamil and its deuterated analogs due to its high sensitivity and selectivity. nih.govmedrxiv.org

Ionization: Electrospray ionization (ESI) is a commonly used ionization technique for verapamil analysis, typically operated in the positive ion mode. nih.govnih.govoup.com

Detection Mode: Multiple Reaction Monitoring (MRM) is the most frequently employed scan mode for quantification. nih.govnih.govmedrxiv.orgoup.com In MRM, a specific precursor ion of the analyte is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This highly specific detection minimizes interference from other compounds in the matrix.

For verapamil, a common MRM transition is m/z 455.3 → 165.2. nih.gov For deuterated verapamil (d6), the precursor ion will have a higher mass-to-charge ratio, allowing for its distinction from the unlabeled analyte. For instance, the MRM transitions for R-verapamil and S-verapamil are 455.1 → 165.1, while for their d6-labeled internal standards, different transitions corresponding to their higher mass would be used. medrxiv.org

The use of deuterated internal standards like this compound allows for the development of highly accurate and precise quantitative methods with linearity often achieved over a wide concentration range, for example, from 1 to 500 ng/mL. nih.gov

Role of this compound as an Internal Standard in Quantitative Bioanalysis

In quantitative bioanalysis, an internal standard (IS) is a compound with similar physicochemical properties to the analyte that is added in a known concentration to every sample, including calibrators and quality controls. This compound serves as an ideal IS in the analysis of verapamil for several reasons. nih.govresearchgate.netmedrxiv.orgoup.comlcms.cz

The key advantage of using a stable isotope-labeled internal standard like this compound is that it co-elutes chromatographically with the unlabeled analyte but is differentiated by the mass spectrometer due to its higher mass. medrxiv.orglcms.cz This co-elution ensures that any variations in sample preparation, injection volume, and ionization efficiency affect both the analyte and the IS to the same extent. Consequently, the ratio of the analyte peak area to the IS peak area remains constant, leading to highly accurate and precise quantification.

The use of deuterated verapamil as an IS has been reported in numerous validated bioanalytical methods for the determination of verapamil and its metabolites in various biological matrices, including human plasma. nih.govresearchgate.netmedrxiv.orgoup.com These methods have been successfully applied to pharmacokinetic studies. nih.govoup.com

High-Resolution Mass Spectrometry and Accurate Mass Measurements for Deuterated Verapamil Research

While triple quadrupole mass spectrometers operating in MRM mode are the workhorses for quantitative bioanalysis, high-resolution mass spectrometry (HRMS) offers significant advantages in certain research applications involving deuterated verapamil.

HRMS instruments, such as time-of-flight (TOF) and Orbitrap mass spectrometers, provide accurate mass measurements with high resolution, allowing for the determination of the elemental composition of an ion. This capability is particularly useful for:

Metabolite Identification: In drug metabolism studies, HRMS can help in the identification of unknown metabolites of verapamil by providing their accurate mass, which can then be used to propose their elemental formula.

Impurity Profiling: HRMS can be employed to detect and identify potential impurities in both the verapamil drug substance and its deuterated analogs.

Confirmation of Deuteration: HRMS can be used to confirm the number and location of deuterium (B1214612) atoms in this compound, ensuring the quality of the internal standard.

Other Analytical Modalities in Verapamil Research (e.g., GC-MS, NMR, specific to analytical methodologies)

While LC-MS/MS is the predominant technique for verapamil analysis, other analytical modalities have also been employed, particularly in earlier research or for specific applications.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS has been used for the analysis of verapamil and its metabolites. oup.combohrium.comnih.gov However, GC methods often require a derivatization step to increase the volatility of the analytes. researchgate.net Furthermore, high temperatures are necessary in the GC oven to achieve acceptable peak shapes for verapamil, which can lead to baseline instability. oup.com The metabolite norverapamil has been identified in liver and kidney extractions using GC-MS. oup.comnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for structural elucidation. It has been used to characterize verapamil and its impurities. mdpi.com For instance, two-dimensional NMR (2D-NMR) spectroscopy, in combination with mass spectrometry, has been used to identify and characterize synthetic impurities in verapamil hydrochloride bulk drug. mdpi.com 31P NMR spectroscopy has been utilized to study the effect of verapamil on phosphorylated metabolites in the context of kidney preservation. nih.gov

Below is a table summarizing the analytical methods used for verapamil analysis:

| Analytical Technique | Application | Key Features |

| LC-MS/MS | Quantitative bioanalysis of verapamil and its metabolites. nih.govnih.govnih.govunal.edu.copensoft.net | High sensitivity and selectivity, suitable for complex biological matrices. |

| Chiral HPLC | Separation of verapamil enantiomers. nih.govscielo.brmdpi.com | Allows for the study of stereoselective pharmacokinetics. |

| GC-MS | Analysis of verapamil and its metabolites, impurity identification. oup.combohrium.comnih.gov | May require derivatization, less common now than LC-MS. |

| NMR Spectroscopy | Structural elucidation of verapamil, its metabolites, and impurities. mdpi.comnih.gov | Provides detailed structural information. |

Pharmacokinetic and Metabolic Investigations Utilizing S Verapamil D6 Hydrochloride Pre Clinical Focus

In Vitro Metabolic Stability and Biotransformation Studies with Deuterated Verapamil (B1683045)

The use of (S)-(-)-Verapamil-d6 Hydrochloride is instrumental in in vitro studies designed to assess metabolic stability and delineate biotransformation pathways. These studies provide foundational knowledge of how the drug is processed by metabolic enzymes, primarily in the liver.

Microsomal and Hepatocyte Incubation Models

In vitro models, such as liver microsomes and hepatocytes, are standard tools for evaluating the metabolic fate of drug candidates. researchgate.net Liver microsomes contain a high concentration of cytochrome P450 (CYP450) enzymes, which are major contributors to drug metabolism. amegroups.cnnih.gov Hepatocytes, being whole liver cells, offer a more comprehensive metabolic system that includes both Phase I and Phase II metabolic enzymes. researchgate.net

Incubation of this compound in these systems allows for the determination of key metabolic parameters. For instance, studies with rat liver microsomes have shown that verapamil's metabolism is concentration-dependent, with O-demethylation and N-dealkylation being the primary pathways at low concentrations. amegroups.cnnih.gov The rate of disappearance of the parent compound over time in these incubations is used to calculate the in vitro intrinsic clearance (CLint), a measure of the inherent metabolic capacity of the liver for the drug. xenotech.comnih.gov By using the deuterated form, researchers can accurately track the parent compound and the formation of its metabolites without interference from other substances in the complex biological matrix.

Table 1: In Vitro Metabolic Stability of Verapamil in Different Systems

| Test System | Species | Key Findings | Reference |

| Liver Microsomes | Rat, Dog, Human | Verapamil clearance showed minimal species differences. | xenotech.com |

| Liver S9 Fractions | Rat, Dog, Human | Little to no change in clearance with the addition of UDPGA. | xenotech.com |

| Rat Liver Microsomes | Rat | O-demethylation and N-dealkylation are the main metabolic pathways at low concentrations. | amegroups.cnnih.gov |

| Suspended Rat Hepatocytes | Rat | Provided data for activity-based scaling to predict in vivo clearance. | nih.gov |

Identification of Stereoselective Metabolic Pathways

Verapamil is a chiral drug, and its enantiomers often exhibit different pharmacological and pharmacokinetic properties. The metabolism of verapamil is known to be stereoselective. pharmgkb.orgnih.gov The use of enantiomerically pure deuterated compounds like this compound is crucial for dissecting these stereoselective metabolic pathways.

Studies have demonstrated that CYP3A4, a key drug-metabolizing enzyme, shows a preference for the S-enantiomer of verapamil, primarily producing norverapamil (B1221204). pharmgkb.org In contrast, when the R-enantiomer is the substrate, the main metabolite is D-617. pharmgkb.org CYP3A5, another important enzyme, appears to metabolize both enantiomers to norverapamil at similar rates. pharmgkb.org Furthermore, the conversion of norverapamil to the metabolite D-620 also exhibits stereoselectivity, with a higher rate of formation from S-verapamil. pharmgkb.org The ability to distinguish and quantify the specific metabolites of the S-enantiomer using its deuterated form allows for a precise characterization of these stereoselective processes.

Pre-clinical In Vivo Pharmacokinetic Profiling in Animal Models Using Isotopic Tracers

The use of isotopic tracers like this compound in preclinical animal models provides invaluable data on the in vivo behavior of the drug. These studies bridge the gap between in vitro findings and the more complex physiological environment of a living organism.

Absorption, Distribution, Metabolism, and Excretion (ADME) Research in Pre-clinical Models

For example, a study in rats using deuterium-labeled verapamil (VER-d6) administered intravenously alongside an oral dose of non-labeled verapamil allowed for the simultaneous determination of key pharmacokinetic parameters. nih.gov This "isotope-IV" method enabled the calculation of oral bioavailability, which was found to be low in rats, and demonstrated a significant increase when co-administered with a CYP inhibitor. nih.gov Such studies have also revealed that in rats, a significant portion of the primary metabolite, norverapamil, is formed during the intestinal absorption process. nih.gov The use of the stable isotope label is critical for accurately distinguishing the intravenously administered drug from the orally administered drug and their respective metabolites.

Investigation of Isotope Effects on Metabolic Clearance and Duration of Action

The replacement of hydrogen with deuterium (B1214612) can lead to a kinetic isotope effect, where the C-D bond is stronger than the C-H bond, potentially slowing down metabolic reactions that involve the cleavage of this bond. nih.gov This principle can be intentionally utilized to investigate the impact of metabolism on a drug's clearance and duration of action.

Quantitative Analysis of Verapamil and its Metabolites in Biological Matrices Using Deuterated Standards

Accurate quantification of drugs and their metabolites in biological samples like plasma, urine, and tissues is essential for pharmacokinetic analysis. This compound serves as an ideal internal standard for this purpose in analytical methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govcaymanchem.com

The use of a deuterated internal standard is the gold standard in bioanalytical chemistry. Because it has nearly identical physicochemical properties to the analyte of interest (non-deuterated verapamil), it co-elutes during chromatography and experiences similar ionization efficiency in the mass spectrometer. nih.gov However, due to its higher mass, it can be distinguished from the non-deuterated compound by the mass spectrometer. This allows for highly accurate and precise quantification by correcting for any sample loss during extraction and for variations in instrument response.

Methods have been developed for the simultaneous quantification of both enantiomers of verapamil and its active metabolite, norverapamil, in human plasma using a deuterated internal standard. nih.gov These methods achieve high sensitivity, allowing for the detection of very low concentrations of the compounds. nih.gov The use of this compound as an internal standard ensures the reliability and robustness of the data generated in preclinical pharmacokinetic and metabolic studies.

Mechanistic Studies of Verapamil Stereoisomers at Molecular and Cellular Levels

Investigation of Stereoselective Binding to Ion Channels and Receptors

Verapamil (B1683045), a phenylalkylamine, is recognized as a first-generation calcium channel blocker that interacts with multiple ion channels and receptors. nih.gov Its pharmacological activity is largely dependent on its stereochemistry, with the (S)- and (R)-enantiomers exhibiting different affinities and effects on various molecular targets.

Verapamil primarily targets L-type calcium channels by binding to the alpha-1 subunit, Cav1.2, which is highly expressed in vascular smooth muscle and myocardial tissue. drugbank.com This binding is both voltage- and frequency-dependent, with a higher affinity for channels in a depolarized or inactivated state. drugbank.comyoutube.com This state-dependent binding explains its preferential action on cardiac tissue, which experiences more frequent depolarization and inactivation cycles compared to vascular smooth muscle. youtube.com While the (S)-enantiomer is known to be more potent in inhibiting calcium uptake in mitogen-stimulated lymphocytes, both enantiomers have been reported to be equally potent suppressors of T-cell function, suggesting that some of its effects may be at least partially independent of transmembrane calcium flux inhibition. nih.gov

Beyond L-type channels, verapamil also blocks T-type calcium channels with micromolar affinity and a modest increase in affinity at depolarized potentials. nih.gov Furthermore, verapamil demonstrates high-affinity block of HERG (human Ether-à-go-go-Related Gene) potassium channels, with an IC50 of 143.0 nmol/L, which is comparable to its affinity for L-type calcium channels. ahajournals.org This interaction is also use- and frequency-dependent, with verapamil appearing to access its binding site from the intracellular side of the channel. ahajournals.org

Verapamil also interacts directly with the ryanodine receptor Ca2+ release channel of the sarcoplasmic reticulum. nih.gov Radioligand binding assays have shown that verapamil decreases the binding of [3H]Ryanodine with an IC50 of approximately 8 µM. nih.gov This interaction is noncompetitive, reducing the maximum number of binding sites (Bmax) and is thought to contribute to some of the effects of phenylalkylamines on skeletal muscle excitation-contraction coupling. nih.gov

Stereoselectivity is also evident in verapamil's interaction with the multidrug transporter P-glycoprotein (P-gp). nih.gov Competitive radioligand-binding assays have detected some stereoselectivity for high-affinity P-gp substrates like verapamil. nih.gov

| Target | Finding | Comment |

|---|---|---|

| L-type Calcium Channels | (S)-enantiomer is more potent at inhibiting Ca2+ uptake in lymphocytes. nih.gov | Binding is voltage- and frequency-dependent, with higher affinity for depolarized/inactivated states. drugbank.comyoutube.com |

| T-type Calcium Channels | Blocked with micromolar affinity. nih.gov | Modestly increased affinity at depolarized potentials. nih.gov |

| HERG K+ Channels | High-affinity block (IC50 = 143.0 nmol/L). ahajournals.org | Use- and frequency-dependent block. ahajournals.org |

| Ryanodine Receptor | Decreased [3H]Ryanodine binding (IC50 ≈ 8 µM). nih.gov | Noncompetitive interaction. nih.gov |

| P-glycoprotein (P-gp) | Some stereoselectivity detected. nih.gov | Verapamil is a high-affinity substrate for P-gp. nih.gov |

Cellular Transport and Efflux Mechanisms of Verapamil Enantiomers (Mechanistic in vitro Focus)

The transport of verapamil enantiomers across cellular membranes is a critical determinant of their disposition and involves both passive diffusion and carrier-mediated processes. In vitro studies, particularly using Caco-2 cell monolayers as a model for the intestinal epithelium, have been instrumental in elucidating these mechanisms.

Studies have shown that both (R)- and (S)-verapamil are classified as high-permeability compounds. nih.gov The permeability of verapamil enantiomers in Caco-2 cells is weakly concentration-dependent, and transport occurs to a minor extent by carrier-mediated mechanisms. nih.gov Importantly, neither the passive nor the carrier-mediated permeability was found to be enantioselective in these models. nih.gov

A key factor in the cellular transport of verapamil is its interaction with the efflux transporter P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter. nih.gov Verapamil is a well-known substrate and inhibitor of P-gp. nih.govresearchgate.net In vitro transport experiments using cell lines overexpressing murine (Mdr1a) and human (MDR1) P-gp have demonstrated directed transport of verapamil, which can be inhibited by specific P-gp inhibitors like tariquidar. nih.gov This indicates that P-gp actively effluxes verapamil from cells, a mechanism that can limit its intracellular concentration.

While the transport across the cell membrane may not be stereoselective, the subsequent intracellular metabolism is. CYP3A4-mediated N-demethylation of verapamil to its metabolite norverapamil (B1221204) is enantioselective in Caco-2 cells, a finding that aligns with data from human studies. nih.gov This suggests that while both enantiomers may enter the cell at similar rates, their intracellular fate can differ significantly due to stereoselective enzymatic activity.

Interestingly, the interaction with another multidrug resistance-associated protein, MRP1, shows differential effects between the enantiomers. The (R)-enantiomer inhibits calcein-AM transport by MRP1, while the (S)-isomer stimulates glutathione (GSH) transport by MRP1, which can lead to apoptosis in MRP1-overexpressing cells. researchgate.net

Enzymatic Interactions and Inhibition Kinetics Studies (Biochemical Focus)

Verapamil undergoes extensive first-pass metabolism, and this process is highly stereoselective, with the (S)-enantiomer being cleared at a much faster rate than the (R)-enantiomer. nih.gov The primary enzymes involved in the metabolism of both verapamil and its primary metabolite, norverapamil, are the cytochrome P450 (CYP) isoforms, specifically CYP3A4, CYP3A5, and CYP2C8. nih.govnih.gov

Biochemical studies using cDNA-expressed CYP isoforms have detailed the stereoselective nature of these interactions:

CYP3A4 shows a preference for the substrate. When (R)-verapamil is the substrate, the main product is D-617 (N-dealkylation). In contrast, when (S)-verapamil is the substrate, norverapamil (N-demethylation) is the predominant metabolite. clinpgx.org

CYP3A5 appears to metabolize both (R)- and (S)-verapamil to norverapamil at roughly equal rates. nih.govclinpgx.org However, it exhibits pronounced stereoselectivity in the formation of the metabolite D-620, with the rate of formation from (S)-verapamil being approximately twofold higher than from (R)-verapamil. nih.gov

CYP2C8 readily metabolizes both enantiomers to D-617, norverapamil, and PR-22, with a general preference for the metabolism of the (S)-enantiomer. nih.gov This isoform is particularly active in metabolizing norverapamil, showing marked stereoselectivity where (S)-norverapamil is predominantly metabolized to D-620, and (R)-norverapamil is primarily converted to PR-22. nih.gov

Verapamil enantiomers and their metabolites also act as inhibitors of CYP3A4 in a time- and concentration-dependent manner, a process known as mechanism-based inactivation. nih.gov The inactivation potency, based on the ratio of the inactivation rate constant (kinact) and the inhibitor concentration that produces half-maximal inactivation (KI), follows the order: S-norverapamil > S-verapamil > R-norverapamil > R-verapamil > D617. nih.gov This indicates that the (S)-enantiomer and its corresponding metabolite are more potent inactivators of CYP3A4.

| Compound | kinact (min⁻¹) | KI (µM) |

|---|---|---|

| (R)-Verapamil | 0.39 | 6.46 |

| (S)-Verapamil | 0.64 | 2.97 |

| (+/-)-Norverapamil | 1.12 | 5.89 |

| D617 | 0.07 | 7.93 |

Protein Binding Dynamics and Stereoselectivity in Pre-clinical Models

The binding of verapamil enantiomers to plasma proteins is stereoselective, which significantly influences their pharmacokinetic profiles. The primary binding proteins for verapamil in the blood are albumin and alpha-1-acid glycoprotein (B1211001) (AAG). nih.govnih.gov

Studies have consistently shown that the free fraction of the pharmacologically more potent (S)-(-)-verapamil is always greater than that of the (R)-(+)-enantiomer. nih.gov This differential binding has been observed in solutions of purified albumin, AAG, and fresh serum. nih.gov For instance, in a solution of albumin (40 g/L), the free fraction was 0.572 for (S)-verapamil compared to 0.400 for (R)-verapamil. nih.gov Similarly, in a solution of AAG (0.55 g/L), the free fractions were 0.142 and 0.079 for the (S)- and (R)-enantiomers, respectively. nih.gov

High-performance affinity chromatography studies have indicated that verapamil binds to Sudlow site I on human serum albumin (HSA), the same site that binds warfarin. unl.edu Frontal analysis suggested at least one major binding site for both enantiomers on HSA, with association equilibrium constants in the order of 10⁴ M⁻¹ and a 1.4-fold difference in these values between the enantiomers. unl.edu

The binding of each enantiomer appears to be independent of the other, as the free fractions observed when studied separately are similar to when they are present as a pseudoracemic mixture. nih.gov While verapamil metabolites like norverapamil can influence protein binding at very high concentrations, they are not considered to have a clinically significant effect on the protein binding of the parent enantiomers at therapeutic concentrations. nih.gov

| Solution | Free Fraction of (R)-(+)-Verapamil | Free Fraction of (S)-(-)-Verapamil |

|---|---|---|

| Albumin (40 g/L) | 0.400 ± 0.030 | 0.572 ± 0.029 |

| Alpha 1-Acid Glycoprotein (0.55 g/L) | 0.079 ± 0.016 | 0.142 ± 0.020 |

| Fresh Serum | 0.096 ± 0.009 | 0.136 ± 0.006 |

Molecular Mechanisms in Pancreatic β-cell Protection Research

Recent research has highlighted a potential role for verapamil in protecting pancreatic β-cells, which is crucial in the context of diabetes mellitus. researchgate.netnih.govnih.gov The primary molecular mechanism underlying this protective effect is the reduction of thioredoxin-interacting protein (TXNIP) expression. nih.govbmj.commedpharmareports.com

TXNIP is a protein whose expression is induced by glucose and is significantly increased in diabetic islets. oup.com Overexpression of TXNIP leads to β-cell apoptosis and glucotoxicity-induced cell death by inhibiting the antioxidant function of thioredoxin, thereby increasing oxidative stress. medpharmareports.comoup.comnih.govnih.gov Verapamil, by blocking L-type calcium channels, reduces intracellular calcium concentrations. bmj.comoup.com This decrease in calcium leads to the inhibition of calcineurin signaling and subsequent inhibition of TXNIP transcription. oup.com The downregulation of TXNIP promotes β-cell survival and function. bmj.commedpharmareports.com

In addition to the TXNIP pathway, other molecular mechanisms have been proposed to contribute to verapamil's β-cell protective effects. researchgate.netnih.gov These include:

Increased Insulin-like Growth Factor 1 (IGF-1) Signaling : Verapamil may have a beneficial effect on β-cells by downregulating both TXNIP and IGF-binding protein 3 (IGFBP3), leading to an increase in IGF-1 signaling, which promotes cell survival. nih.gov

Modulation of Other Signaling Pathways : Proposed mechanisms involve the increased expression of Wnt family member 4 (WNT4), Cholecystokinin (CCK), and Calcium/calmodulin-dependent protein kinase type IV (CaMK4), as well as the reduced expression of voltage-dependent anion channel (VDAC) proteins. researchgate.netnih.gov

Inhibition of Vascular Adhesion Molecules : In the context of diabetes and inflammation, verapamil has been shown to decrease the expression of Vascular Cell Adhesion Molecule 1 (VCAM1) in islets, which may reduce T-cell infiltration and islet inflammation. researchgate.net

Antiglycoxidant Properties : In vitro studies suggest that verapamil possesses antiglycoxidant properties, reducing the formation of advanced glycation end products (AGEs) and protein oxidation, which could further protect β-cells from damage. frontiersin.org

Transcriptomic and proteomic analyses have shown that verapamil treatment alters the expression of various genes and proteins associated with β-cell proliferation, survival, and resistance to stress, ultimately reducing mitochondrial permeability and oxidative stress while stimulating the cell cycle. dasmaninstitute.org

Computational Chemistry and Structural Elucidation of Verapamil and Its Deuterated Analog

Molecular Modeling and Dynamics Simulations of (S)-(-)-Verapamil-d6 Hydrochloride with Biological Targets

Molecular dynamics (MD) simulations are powerful computational tools for investigating the interactions between drug molecules and their biological targets. For this compound, key targets include L-type calcium channels and the multidrug resistance transporter P-glycoprotein (P-gp).

Simulations of verapamil (B1683045) with L-type calcium channels reveal that the drug binds within the channel pore. nih.govemnuvens.com.br In its optimal binding mode, verapamil adopts a folded conformation, allowing it to fit snugly. nih.gov The dimethoxyphenyl groups of verapamil interact with Ca2+ ions that are coordinated to acidic residues within the channel, forming a ternary complex of the drug, Ca2+, and the channel. nih.gov The isopropyl group of verapamil interacts with a ring of four isoleucine residues, which are thought to form the channel's gate. nih.gov Molecular docking studies have shown that while both verapamil and nifedipine (B1678770) block the channel pore, they bind to different amino acid residues. emnuvens.com.br Notably, verapamil exhibits a higher binding affinity for the CaV channel compared to nifedipine. emnuvens.com.br

Verapamil is also a well-known inhibitor of P-glycoprotein (P-gp), a transporter that contributes to multidrug resistance in cancer cells. biorxiv.org Molecular modeling suggests that verapamil binds to at least two sites on P-gp. nih.gov The interaction is complex and non-competitive with other substrates like digoxin. nih.gov MD simulations can elucidate the dynamic nature of these interactions, showing how the binding of verapamil can allosterically inhibit the transport of other drugs. nih.govmdpi.com

| Biological Target | Key Computational Findings | Interacting Moieties of Verapamil | References |

|---|---|---|---|

| L-type Calcium Channel (CaV) | Binds within the channel pore, forming a ternary complex with Ca2+ and the channel. Exhibits higher binding affinity than nifedipine. | Dimethoxyphenyl groups, Isopropyl group, Ammonium group | nih.govemnuvens.com.brnih.gov |

| P-glycoprotein (P-gp) | Binds to at least two sites, acting as a non-competitive inhibitor of other substrates. | Aromatic rings, Nitrogen atom | nih.govnih.gov |

Quantum Mechanical Calculations for Conformational Analysis and Energetics

Quantum mechanical (QM) calculations provide a highly accurate method for analyzing the conformational preferences and energetics of molecules like verapamil. roaldhoffmann.comacs.org These methods can determine the energies of all minimum-energy conformations, offering a detailed picture of the molecule's flexibility and the shapes it can adopt. nih.gov

For verapamil, systematic conformational analysis has revealed several low-energy structures that are predisposed for the chelation of Ca2+ ions. nih.gov These calculations can model the formation of both 1:1 and 2:1 drug-to-Ca2+ complexes, which may represent the bioactive form of the drug. nih.gov The ability of verapamil to adopt specific folded conformations is crucial for its interaction with the calcium channel. nih.govnih.gov Studies on analogues with restricted flexibility have shown that the ability to rotate around the bond between the quaternary carbon and the adjacent methylene (B1212753) group is a major requirement for its calcium channel blocking activity. nih.gov

| Computational Method | Key Insights for Verapamil | Relevance of Deuteration | References |

|---|---|---|---|

| Systematic Conformational Search | Identifies multiple low-energy conformations capable of chelating Ca2+ ions. | Minimal effect on overall conformational geometry. | nih.gov |

| Quantum Mechanics (QM) | Calculates energies of conformers and transition states; models the formation of drug-ion complexes. | Allows for the calculation of zero-point energy differences between C-H and C-D bonds, explaining the kinetic isotope effect. | roaldhoffmann.comacs.org |

Prediction of Metabolic Sites and Pathways via In Silico Approaches

In silico tools are widely used to predict the metabolic fate of drug candidates early in the development process. if-pan.krakow.pldoi.org These programs analyze a molecule's structure to identify sites that are most susceptible to metabolism by enzymes, particularly the cytochrome P450 (CYP) family. researchgate.netpharmgkb.org

For verapamil, the primary metabolic pathways are N-dealkylation, N-demethylation, and O-demethylation, primarily catalyzed by CYP3A4, CYP3A5, and CYP2C8. pharmgkb.org In silico tools like SMARTCyp and Xenosite can successfully predict these metabolic hotspots. researchgate.netresearchgate.net Specifically, SMARTCyp correctly identifies the N-methyl group as a primary site of metabolism (SOM), along with adjacent methylene groups. researchgate.net

The design of this compound is a direct application of these metabolic predictions. The "d6" designation indicates that six hydrogen atoms on the two N-methyl groups have been replaced by deuterium (B1214612). scbt.com This substitution makes the C-D bonds significantly stronger than the corresponding C-H bonds. As breaking this bond is the rate-limiting step in N-demethylation, the deuteration slows down this metabolic pathway considerably. This phenomenon, the kinetic isotope effect, leads to a higher plasma concentration of the parent drug and a longer half-life. Computational models can be used to predict the magnitude of this effect, aiding in the design of more metabolically stable drugs.

| Predicted Metabolic Pathway | Responsible Enzymes | In Silico Tool | Impact of d6-Substitution | References |

|---|---|---|---|---|

| N-demethylation | CYP3A4, CYP3A5, CYP2C8, CYP1A2 (minor) | SMARTCyp | Slows metabolic rate due to the kinetic isotope effect. | researchgate.netpharmgkb.org |

| N-dealkylation | CYP3A4, CYP3A5, CYP2C8 | - | No direct effect. | pharmgkb.org |

| O-demethylation | CYP2C8, CYP3A4 | - | No direct effect. | pharmgkb.org |

Structure-Activity Relationship (SAR) Studies for Verapamil Stereoisomers (Theoretical/Computational)

Structure-Activity Relationship (SAR) studies, often aided by computational methods, aim to understand how a molecule's chemical structure relates to its biological activity. oncodesign-services.comnih.govpatsnap.com For verapamil, which is administered as a racemic mixture of (S)- and (R)-enantiomers, stereoisomerism is a key aspect of its SAR.

The two enantiomers of verapamil exhibit different pharmacological activities and metabolic rates. The (S)-enantiomer is a more potent L-type calcium channel blocker, while the (R)-enantiomer is also active but cleared more slowly. pharmgkb.org Computational SAR approaches, such as 3D-QSAR (Quantitative Structure-Activity Relationship), can build models that correlate the 3D structure of these stereoisomers with their inhibitory potency against targets like P-gp. researchgate.net

These models use a set of known active and inactive compounds to derive a pharmacophore, which is a 3D arrangement of essential features (e.g., hydrogen bond acceptors, hydrophobic regions, aromatic rings) required for activity. researchgate.net For P-gp inhibitors, a common pharmacophore model includes features like a hydrogen bond acceptor, an aromatic ring, and hydrophobic groups. researchgate.net

Computational models can explain how the different spatial arrangements of the (S)- and (R)-isomers lead to different binding affinities and orientations at the target site. For instance, CYP3A5 shows stereoselectivity in the metabolism of verapamil, with the rate of formation of the metabolite D-620 from S-verapamil being twice that from R-verapamil. pharmgkb.org The deuteration in this compound does not change its stereochemistry, but it specifically enhances the metabolic stability of the more potent (S)-enantiomer.

| Stereoisomer | Relative Potency (L-type Ca2+ channel) | Metabolic Stereoselectivity | Computational SAR Insights | References |

|---|---|---|---|---|

| (S)-Verapamil | More potent | More rapidly metabolized by CYP3A5 | Optimal fit to pharmacophore models for channel and P-gp binding. | pharmgkb.orgresearchgate.net |

| (R)-Verapamil | Less potent | Less rapidly metabolized | Sub-optimal fit compared to the (S)-enantiomer. | pharmgkb.orgresearchgate.net |

Emerging Research Directions and Advanced Methodologies in Deuterated Verapamil Studies

Integration of Omics Technologies with Deuterated Internal Standards in Pre-clinical Research

The integration of "omics" technologies—genomics, proteomics, transcriptomics, and metabolomics—has revolutionized preclinical research by providing a holistic view of biological systems. nih.gov The use of stable isotope-labeled internal standards, such as (S)-(-)-Verapamil-d6 Hydrochloride, is crucial for achieving the accuracy and precision required in these sensitive analyses. texilajournal.comnih.gov Deuterated standards co-elute with the analyte of interest, compensating for variations in sample preparation and matrix effects, which is particularly important in the complex biological matrices analyzed in omics studies. texilajournal.com

In preclinical pharmacokinetic (PK) and pharmacodynamic (PD) studies, integrating metabolomics with the use of deuterated internal standards allows for the precise quantification of not only the parent drug but also its metabolites. This comprehensive analysis helps in identifying metabolic pathways and understanding inter-individual variability in drug response. While specific studies integrating omics with this compound are still emerging, the foundational methodologies are well-established for other deuterated compounds.

Table 1: Key Omics Technologies and the Role of Deuterated Internal Standards

| Omics Technology | Application in Preclinical Research | Role of this compound |

| Metabolomics | Quantifying drug and metabolite concentrations, identifying metabolic pathways, and discovering biomarkers of drug efficacy and toxicity. | Serves as a highly accurate internal standard for LC-MS-based quantification of verapamil (B1683045) and its metabolites. |

| Proteomics | Assessing the impact of a drug on protein expression and post-translational modifications. | Can be used as an internal standard in targeted proteomics workflows to ensure precise quantification of specific proteins affected by verapamil. |

| Transcriptomics | Analyzing changes in gene expression in response to drug treatment. | While not directly used in transcriptomics, its use in parallel PK studies provides crucial data for correlating drug exposure with gene expression changes. |

The overarching goal of integrating these technologies is to build comprehensive models that can predict a drug's behavior in vivo, ultimately leading to more personalized and effective therapeutic strategies. oaepublish.com

Development of Advanced Imaging Techniques Utilizing Labeled Compounds in Pre-clinical Research

Preclinical imaging techniques are indispensable tools for non-invasively visualizing and quantifying biological processes in living organisms. marketsandmarkets.comwikipedia.org The use of isotopically labeled compounds, including deuterated molecules, is enhancing the capabilities of various imaging modalities. nih.gov While positron emission tomography (PET) and single-photon emission computed tomography (SPECT) have traditionally relied on radioactive tracers, advancements in other imaging techniques are opening new avenues for the use of stable isotope-labeled compounds. nih.gov

Magnetic Resonance Spectroscopy (MRS), a specialized application of Magnetic Resonance Imaging (MRI), can detect and quantify molecules containing deuterium (B1214612). This allows for the non-invasive tracking of the distribution and metabolism of a deuterated drug like this compound in real-time within a living animal. ctfassets.net This provides invaluable information on drug targeting, residence time at the site of action, and metabolic fate.

Another emerging technique is Raman imaging, which can visualize the distribution of specific molecules based on their unique vibrational signatures. The carbon-deuterium (C-D) bond has a distinct Raman shift in a region with minimal interference from endogenous biomolecules, making deuterated compounds excellent probes for this technique. This would allow for high-resolution imaging of this compound distribution in tissues and even within single cells.

Table 2: Advanced Imaging Modalities and the Application of Deuterated Compounds

| Imaging Modality | Principle | Application with this compound |

| Magnetic Resonance Spectroscopy (MRS) | Detects the nuclear magnetic resonance of specific isotopes. | Non-invasive, whole-body tracking of drug distribution and metabolism. |

| Raman Imaging | Measures the vibrational scattering of light from molecules. | High-resolution imaging of drug distribution in tissues and cells. |

| Mass Spectrometry Imaging (MSI) | Maps the spatial distribution of molecules in a tissue sample. | Provides detailed information on the localization of the drug and its metabolites within specific anatomical structures. |

These advanced imaging techniques, powered by the unique properties of labeled compounds, are providing unprecedented insights into the pharmacokinetics and pharmacodynamics of drugs at a tissue and cellular level. iptonline.com

Micro-flow LC-MS/MS and Ultra-Small Volume Sample Analysis in Pharmacokinetic Research

Pharmacokinetic (PK) studies are a cornerstone of drug development, providing essential information on the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate. shimadzu.com A significant trend in preclinical PK studies is the use of smaller animal models and the collection of smaller sample volumes, driven by ethical and economic considerations. shimadzu.eu This has necessitated the development of highly sensitive analytical methods capable of accurately quantifying drugs and their metabolites in minute sample volumes. shimadzu.eu

Micro-flow Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as a powerful technology to meet these demands. chromatographyonline.comsciex.com By operating at much lower flow rates than traditional HPLC, micro-flow LC-MS/MS offers several advantages:

Increased Sensitivity: The reduced flow rate leads to more efficient ionization in the mass spectrometer, resulting in significantly lower limits of detection. sciex.com

Reduced Sample Consumption: The high sensitivity allows for the use of much smaller sample volumes, often in the sub-microliter range.

Reduced Solvent Usage: The lower flow rates translate to a significant reduction in solvent consumption, making it a more environmentally friendly and cost-effective technique. chromatographyonline.com

This compound is an ideal internal standard for micro-flow LC-MS/MS assays. Its use ensures the reliability of the data obtained from ultra-small volume samples, which is critical for obtaining accurate pharmacokinetic parameters from studies with limited sampling. nih.govnih.gov A study by Shimadzu demonstrated the successful use of a micro-flow LC-MS/MS system for the high-sensitivity analysis of drugs in ultra-small plasma samples, highlighting the potential of this technology in discovery-stage PK studies. shimadzu.com

Table 3: Comparison of Analytical Flow vs. Micro-flow LC-MS/MS

| Parameter | Analytical Flow LC-MS/MS | Micro-flow LC-MS/MS |

| Flow Rate | 100 - 1000 µL/min | 1 - 50 µL/min |

| Sensitivity | Standard | High |

| Sample Volume Required | µL to mL | nL to µL |

| Solvent Consumption | High | Low |

The combination of micro-sampling techniques and high-sensitivity micro-flow LC-MS/MS analysis, with the use of appropriate deuterated internal standards, is transforming preclinical pharmacokinetic research.

Future Perspectives on the Application of this compound in Pharmaceutical Sciences

The application of this compound in pharmaceutical sciences is poised to expand beyond its current role as a superior internal standard. The unique properties of deuterated compounds are increasingly being leveraged to develop new chemical entities with improved pharmacokinetic and safety profiles. nih.govnih.gov This concept, often referred to as the "deuterium switch," involves strategically replacing hydrogen atoms with deuterium at sites of metabolism to slow down the metabolic process. nih.gov

This approach can lead to several therapeutic advantages:

Improved Metabolic Stability: Slower metabolism can lead to a longer drug half-life, allowing for less frequent dosing and improved patient compliance. clearsynthdiscovery.comclearsynthdiscovery.com

Reduced Formation of Toxic Metabolites: By altering the metabolic pathway, deuteration can reduce the formation of reactive or toxic metabolites, leading to an improved safety profile. nih.gov

Increased Bioavailability: Slower first-pass metabolism can result in higher systemic exposure of the drug. clearsynthdiscovery.com

While this compound is currently utilized as a research tool, the principles behind its creation could be applied to develop a next-generation verapamil therapeutic. Such a deuterated version of verapamil could potentially offer a better safety and efficacy profile compared to the non-deuterated parent drug.

Furthermore, the growing demand for deuterated compounds in various research and development applications is driving market growth, indicating a bright future for these molecules in the pharmaceutical industry. dataintelo.com As analytical technologies continue to advance, the need for high-purity, well-characterized deuterated internal standards like this compound will only increase. Its role in enabling cutting-edge research methodologies ensures its continued importance in the advancement of pharmaceutical sciences.

Q & A

Q. What validated analytical methods are recommended for quantifying (S)-(-)-Verapamil-d6 Hydrochloride in pharmaceutical formulations?

- Methodology : The United States Pharmacopeia (USP) and European Pharmacopoeia (EP) outline HPLC/UV as the gold standard for quantification. Key parameters include:

- Validation : System suitability tests require ≤0.7% relative standard deviation (RSD) for retention time (≈4.8 minutes) and resolution of related compounds (e.g., 3,4-dimethoxybenzaldehyde) .

Q. How does the deuterium labeling in this compound impact its pharmacokinetic studies?

- Mechanistic Insight : The six deuterium atoms replace hydrogen at specific positions, reducing metabolic degradation via the isotope effect. This enhances stability in mass spectrometry (MS)-based assays, improving detection sensitivity for metabolite tracking .

- Experimental Design : Use LC-MS/MS with deuterated internal standards to distinguish endogenous metabolites from labeled compounds. Validate recovery rates using spiked plasma/serum matrices .

Q. What thermal stability characteristics are critical for handling this compound in formulation studies?

- Thermogravimetric Analysis (TGA) : The compound shows stability up to 200°C, with rapid decomposition at 300°C (mass loss >90%). This necessitates storage below 25°C in inert atmospheres to prevent hygroscopic degradation .

- Formulation Guidance : For sustained-release matrices (e.g., Eudragit RLPO), maintain processing temperatures <60°C to avoid structural compromise .

Advanced Research Questions

Q. How can researchers resolve discrepancies in purity assessments between USP and European Pharmacopoeia standards?

Q. What experimental strategies mitigate matrix interference in spectrophotometric quantification of this compound?

Q. How do isotopic effects influence the chromatographic separation of this compound from non-deuterated analogs?

- Chromatographic Behavior : Deuterium substitution increases molecular weight by ~6 Da, causing slight retention time shifts (ΔRT ≈0.1–0.3 min) in reverse-phase HPLC.

- Method Refinement :

Q. What are the critical considerations for designing in vitro assays to study P-glycoprotein (P-gp) inhibition by this compound?

- Experimental Design :

- Cell Models : Use Caco-2 or MDCK-MDR1 monolayers to assess bidirectional transport (apical-to-basal vs. basal-to-apical).

- Concentration Range : 1–100 µM, with IC50 typically ≈10 µM for P-gp inhibition.

- Controls : Include cyclosporine A (positive control) and evaluate CYP3A4 co-inhibition to isolate P-gp-specific effects .

- Data Interpretation : Normalize efflux ratios to account for deuterium-induced metabolic stability differences .

Methodological Tables

Q. Table 1. Comparative Pharmacopeial Standards for this compound

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.